![molecular formula C10H18N2O B2449764 (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea CAS No. 1005280-95-4](/img/structure/B2449764.png)
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{Bicyclo[221]heptan-2-yl}ethyl)urea is an organic compound with the molecular formula C10H18N2O It features a bicyclic structure, specifically a norbornane (bicyclo[221]heptane) moiety, which is linked to an ethyl group and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea typically involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, and requires heating to facilitate the formation of the urea linkage. The reaction can be represented as follows:
Bicyclo[2.2.1]heptane-2-yl isocyanate+Ethylamine→(1-Bicyclo[2.2.1]heptan-2-ylethyl)urea
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Scientific Research Applications
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to hydrophobic pockets in proteins, while the urea group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]heptan-2-yl)-3-ethylurea
- 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-3-ethylurea
Uniqueness
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-6(12-10(11)13)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIBHGFMYDAGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
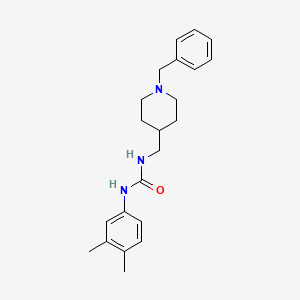
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
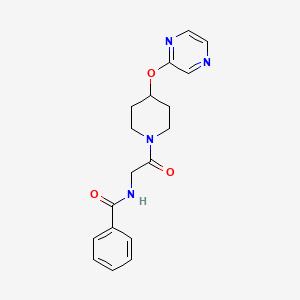
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
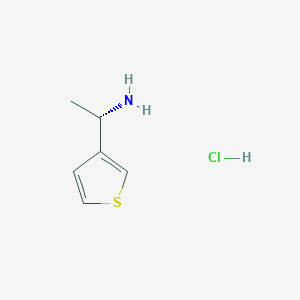

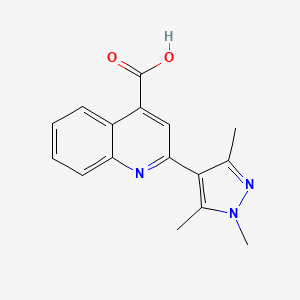
![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2449702.png)
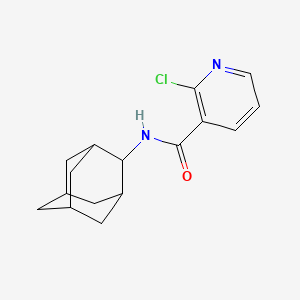
![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)
